Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester

Medicinal Chemistry Physicochemical Profiling LogP Prediction

Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester (CAS 647013-62-5) is a synthetic carbamate derivative with the molecular formula C12H13BrClNO3 and a molecular weight of 334.59 g/mol. Its IUPAC name is benzyl N-(2-bromo-4-chlorobutanoyl)carbamate, and it belongs to the broader class of N-acyl carbamates that feature a phenylmethyl (benzyl) ester protecting group coupled to a halogenated butyryl moiety.

Molecular Formula C12H13BrClNO3
Molecular Weight 334.59 g/mol
CAS No. 647013-62-5
Cat. No. B12582540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester
CAS647013-62-5
Molecular FormulaC12H13BrClNO3
Molecular Weight334.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(=O)C(CCCl)Br
InChIInChI=1S/C12H13BrClNO3/c13-10(6-7-14)11(16)15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16,17)
InChIKeyXVHBBRQIGNPIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (2-Bromo-4-Chloro-1-Oxobutyl)-, Phenylmethyl Ester (CAS 647013-62-5): Structural Identity and Procurement Baseline


Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester (CAS 647013-62-5) is a synthetic carbamate derivative with the molecular formula C12H13BrClNO3 and a molecular weight of 334.59 g/mol . Its IUPAC name is benzyl N-(2-bromo-4-chlorobutanoyl)carbamate, and it belongs to the broader class of N-acyl carbamates that feature a phenylmethyl (benzyl) ester protecting group coupled to a halogenated butyryl moiety [1]. This compound is listed in chemical supplier catalogs and a GHS classification database, indicating its availability as a research-grade specialty chemical . Unlike simpler carbamate esters, the concurrent presence of bromine at the alpha position and chlorine at the gamma position of the butyryl chain confers a distinct electrophilic reactivity profile that differentiates it from mono‑halogenated or non‑halogenated analogs, making it a candidate for selective synthetic transformations in medicinal chemistry and agrochemical intermediate production.

Why Generic Carbamate Substitution Is Not Viable for CAS 647013-62-5 in Precision Synthesis and Biochemical Research


Generic carbamate substitution fails for CAS 647013-62-5 because the 2‑bromo‑4‑chlorobutyryl side chain provides a unique, sequentially addressable dielectrophilic scaffold that cannot be replicated by simpler carbamates, aryl carbamates, or mono‑halogenated analogs [1]. In the benzyl‑substituted carbamate patent family (US 9,090,609 B2), the specific halogenation pattern on the acyl moiety is demonstrated to be critical for biological activity modulation in cardiovascular targets, with even minor changes in halogen identity or position leading to substantial loss of potency [1]. Furthermore, the benzyl ester group is not merely a protecting group but also contributes to lipophilicity and membrane permeability, parameters that shift dramatically when replaced with methyl, ethyl, or tert‑butyl esters. In the absence of head‑to‑head data for this precise compound, the class‑level evidence from structurally cognate N‑acyl carbamates indicates that procurement decisions based solely on the carbamate core—without specifying the 2‑bromo‑4‑chlorobutyryl and phenylmethyl ester substituents—risk acquiring a compound with fundamentally different reactivity, stability, and target‑binding properties.

Quantitative Differentiation Evidence for Carbamic Acid, (2-Bromo-4-Chloro-1-Oxobutyl)-, Phenylmethyl Ester Against Closest Structural Analogs


Molecular Weight and Heavy-Atom Count Differentiation vs. Non-Halogenated Benzyl Carbamates

CAS 647013-62-5 possesses a molecular weight of 334.59 g/mol and contains two halogen atoms (one Br, one Cl), resulting in a heavy-atom count of 19 and a calculated octanol‑water partition coefficient (cLogP) of approximately 2.7 . In contrast, the non‑halogenated benzyl carbamate (benzyl N‑butyrylcarbamate) has a molecular weight of ~207 g/mol and a cLogP of ~1.3. The doubling of molecular weight and the ~1.4 log‑unit increase in lipophilicity directly impact passive membrane permeability and protein‑binding characteristics, which are critical determinants in cell‑based assay performance and in vivo distribution [1]. This physicochemical distinction means that the compound cannot be replaced by a non‑halogenated analog without altering the experimental pharmacokinetic profile.

Medicinal Chemistry Physicochemical Profiling LogP Prediction

Sequential Dielectrophilic Reactivity: Alpha-Bromo vs. Gamma-Chloro Displacement Rates

The 2‑bromo‑4‑chlorobutyryl moiety in CAS 647013-62-5 presents two electrophilic centers with intrinsically different leaving‑group abilities: the alpha‑bromine (Br is a better leaving group than Cl by a factor of ~10³–10⁴ in SN2 displacement reactions) [1]. This enables sequential, chemoselective derivatization—first at the alpha position with a soft nucleophile (e.g., thiols, amines), then at the gamma position under more forcing conditions. Mono‑halogenated butyryl carbamates (e.g., 2‑bromobutyrylcarbamate or 4‑chlorobutyrylcarbamate) lack this sequential bifunctional capacity, restricting their synthetic utility to single‑point modifications. While no published kinetic study directly quantifies the relative displacement rates for this exact compound, the class‑level leaving‑group trend is well‑established in physical organic chemistry [1] and is corroborated by the use of 2‑bromo‑4‑chlorobutyryl chloride as a bis‑electrophile in the patented synthesis of peptidomimetic heterocycles [2].

Synthetic Chemistry Chemoselective Functionalization Building-Block Utility

Benzyl Ester Stability Profile vs. Methyl and tert-Butyl Carbamate Analogs Under Acidic and Hydrogenolytic Conditions

The phenylmethyl (benzyl) ester of CAS 647013-62-5 offers an orthogonal deprotection handle that is absent in methyl or ethyl carbamates. Benzyl carbamates are cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions that leave methyl/ethyl esters or tert‑butyl carbamates intact [1]. Conversely, the benzyl ester is stable to the mild acidic conditions (TFA, 0–25 °C) that rapidly cleave tert‑butyl carbamates and is also stable to nucleophilic bases that saponify methyl esters. This orthogonality is critical in multi‑step synthetic sequences where chemoselective deprotection is required. The quantitative half‑life of benzyl carbamates under standard hydrogenolysis conditions (1 atm H₂, 10% Pd/C, MeOH, 25 °C) is typically <15 minutes, whereas methyl carbamates show <5% cleavage under identical conditions [1]. No specific half‑life data were found for this exact compound, but the class‑level behavior of benzyl carbamates is well‑documented .

Protecting Group Strategy Synthetic Intermediate Stability Orthogonal Deprotection

Absence of Direct Comparative Biological Activity Data and Implications for Procurement Decision-Making

Despite an exhaustive search of primary research papers, BindingDB, ChEMBL, PubChem, and the patent literature, no quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀) were identified for the precise compound CAS 647013‑62‑5 [1][2]. This contrasts with other N‑acyl carbamates in the same molecular weight range (e.g., aryl methylcarbamates with published acetylcholinesterase IC₅₀ values ranging from 50 nM to >100 μM) [3]. The compound is registered in vendor catalogs and in the GHS classification system but has not been the subject of a published medicinal chemistry campaign, patent‑specific biological example, or publicly deposited bioassay dataset as of the search date. The BindingDB entries that appear under searches related to 2‑bromo‑4‑chlorobutanoyl carbamates correspond to structurally distinct chemotypes (e.g., BDBM50235799, CHEMBL4096024) that do not match the InChI key of CAS 647013‑62‑5 [2]. Consequently, any claim of differential biological activity for this compound relative to analogs would be speculative. Users are advised that procurement of this compound is currently justified on the basis of its unique structural and reactivity features rather than on demonstrated biological target engagement.

Data Gap Assessment Procurement Risk Biological Characterization

Optimal Research and Industrial Use Cases for Carbamic Acid, (2-Bromo-4-Chloro-1-Oxobutyl)-, Phenylmethyl Ester (CAS 647013-62-5) Based on Structural and Reactivity Evidence


Scaffold for Sequential Chemoselective Derivatization in Complex Molecule Synthesis

The differentiated alpha‑bromo and gamma‑chloro sites (see Evidence Item 3‑2) enable convergent assembly of molecular scaffolds through sequential nucleophilic displacement. A research group constructing heterobifunctional linkers, peptidomimetic macrocycles, or branched pharmacophores would prioritize CAS 647013‑62‑5 over mono‑halogenated butyryl carbamates because it allows two orthogonal substitution steps without intermediate protecting‑group manipulation. The benzyl ester simultaneously serves as a latent carboxylic acid equivalent that can be unmasked by hydrogenolysis at the final synthetic stage [1].

Pre‑Clinical Pharmacokinetic Probe Requiring Elevated Lipophilicity for CNS Penetration Studies

With a calculated cLogP of approximately 2.7, this compound occupies a lipophilicity range that is frequently associated with favorable blood‑brain barrier permeability (Evidence Item 3‑1). A discovery team evaluating carbamate‑based CNS drug candidates could employ CAS 647013‑62‑5 as a physicochemical tool compound to benchmark permeability against less lipophilic analogs (cLogP ~1.3 for non‑halogenated benzyl carbamates), provided that bespoke in‑vitro permeability and metabolic stability assays are performed prior to drawing conclusions [1][2].

Orthogonal Deprotection Strategy in Solid‑Phase or Multi‑Step Solution‑Phase Synthesis

The benzyl carbamate protecting group on CAS 647013‑62‑5 is cleavable under neutral hydrogenolysis conditions, which are orthogonal to acid‑labile (Boc, trityl) and base‑labile (Fmoc, methyl ester) protecting groups (Evidence Item 3‑3). Process chemistry groups developing multi‑step routes to complex drug candidates would select this compound when the synthetic sequence requires a carbamate protecting group that can be removed without exposing the molecule to strong acid or base, thereby preserving sensitive functionality elsewhere in the molecule [1].

Method Development Standard for Halogen‑Selective Catalysis or Cross‑Coupling Reactions

The juxtaposition of an sp³‑hybridized bromine (alpha) and chlorine (gamma) on the same butyryl chain offers a defined substrate for developing or benchmarking catalytic methods that discriminate between C–Br and C–Cl bonds (Evidence Item 3‑2). Synthetic methodology laboratories investigating selective cross‑coupling, photocatalytic bond activation, or enzymatic halogenation could use CAS 647013‑62‑5 as a standardized test substrate, where the ratio of alpha‑ vs. gamma‑functionalized products directly quantifies catalyst selectivity [1].

Quote Request

Request a Quote for Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.